molecular formula C12H17Cl2N3S B1522249 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 1211246-67-1

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1522249
CAS No.: 1211246-67-1
M. Wt: 306.3 g/mol
InChI Key: NYFZKFLHRBIZMG-UHFFFAOYSA-N
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Description

“1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1211246-67-1 . It has a molecular weight of 306.26 . The IUPAC name for this compound is 1-(1,3-benzothiazol-2-yl)-4-piperidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3S.2ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;;/h1-4,9H,5-8,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Applications

A study by Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives using 2-amino substituted benzothiazoles, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Pharmacokinetics and Drug Development

Teffera et al. (2013) explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, indicating the importance of benzothiazole derivatives in understanding drug metabolism and developing cancer therapies Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013.

Synthesis and Biological Activity of Novel Derivatives

Research by Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, and El-Desoky (2019) developed a new protocol for synthesizing oxocine derivatives from benzothiazol-2-ylacetonitrile, showing promising activities for cancer, influenza A, and microbial infections treatment Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, & El-Desoky, 2019.

Anticancer and Enzyme Inhibition Studies

The study by Amnerkar, Bhongade, and Bhusari (2015) synthesized and evaluated a series of benzothiazole derivatives for their antibacterial, antifungal, and anthelmintic activities, showcasing their potential as biologically active compounds with possible applications in cancer treatment Amnerkar, Bhongade, & Bhusari, 2015.

Safety and Hazards

The safety information available indicates that this compound is a potential irritant, as indicated by the GHS07 pictogram . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;;/h1-4,9H,5-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFZKFLHRBIZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3S2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride
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1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride
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1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride

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